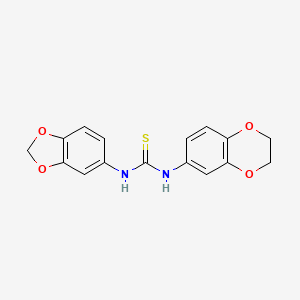
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine, also known as FPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPMP is a piperazine derivative that has shown promising results in preclinical studies as an anti-inflammatory, analgesic, and anti-cancer agent.
作用機序
The exact mechanism of action of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may also inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. The analgesic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to modulate the activity of ion channels involved in pain sensation, such as TRPV1 and Nav1.7. The anti-cancer properties of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to induce apoptosis in cancer cells via the activation of caspases.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal models, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to reduce inflammation, reduce pain, and induce apoptosis in cancer cells. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its versatility. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its potential toxicity. While 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are a number of future directions for research on 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine for improved delivery and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine with other anti-inflammatory, analgesic, and anti-cancer agents. Additionally, more research is needed to determine the safety and efficacy of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in humans, and to identify potential drug interactions and side effects.
合成法
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-pyridinemethylamine with furoyl chloride in the presence of a base. Another method involves the reaction of 2-pyridinemethylamine with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
科学的研究の応用
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results as an anti-inflammatory agent, with the ability to reduce inflammation in animal models of arthritis and colitis. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have analgesic effects, with the ability to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been studied for its potential anti-cancer properties, with the ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
furan-2-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-5-3-11-20-14)18-9-7-17(8-10-18)12-13-4-1-2-6-16-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYCCAHBFRSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)
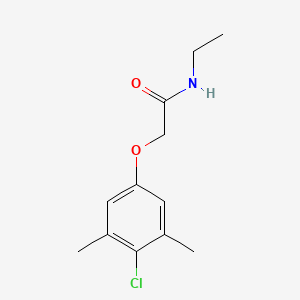
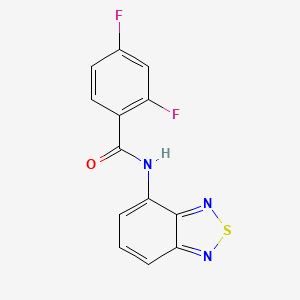
![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
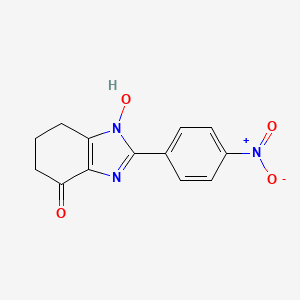
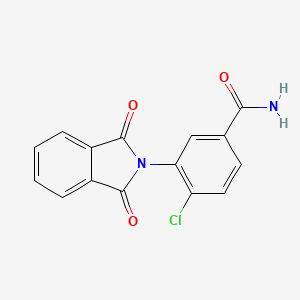
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)

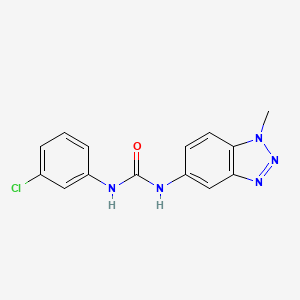
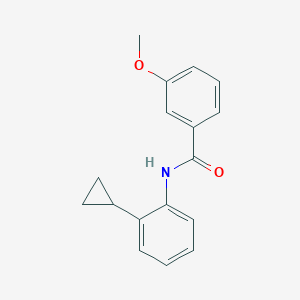
![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)

